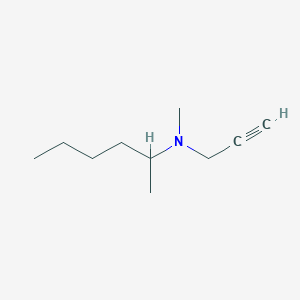

N-2-Hexyl-N-methylpropargylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143347-04-0 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N-methyl-N-prop-2-ynylhexan-2-amine |

InChI |

InChI=1S/C10H19N/c1-5-7-8-10(3)11(4)9-6-2/h2,10H,5,7-9H2,1,3-4H3 |

InChI Key |

OPNHJZDMXLCVAV-UHFFFAOYSA-N |

SMILES |

CCCCC(C)N(C)CC#C |

Canonical SMILES |

CCCCC(C)N(C)CC#C |

Related CAS |

143347-20-0 (hydrochloride) |

Synonyms |

2-HxMP N-(2-hexyl)-N-(methyl)propargylamine N-2-hexyl-N-methylpropargylamine N-2-hexyl-N-methylpropargylamine hydrochloride |

Origin of Product |

United States |

Contextualization Within Propargylamine Chemistry and Pharmacology

The propargylamine (B41283) moiety is a key functional group in medicinal chemistry, recognized for its ability to irreversibly inhibit certain enzymes. The presence of the reactive triple bond in the propargyl group allows for the formation of a covalent bond with the enzyme's active site, leading to potent and long-lasting inhibition. This mechanism is particularly relevant to the monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine.

Historically, propargylamine-containing drugs like pargyline were developed as non-selective MAO inhibitors for the treatment of depression. nih.gov However, their use was associated with significant side effects, including the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods. nih.gov This led to the development of selective inhibitors targeting the two isoforms of MAO: MAO-A and MAO-B. nih.gov Selegiline ((-)-deprenyl) was a major breakthrough as a selective irreversible inhibitor of MAO-B, the predominant form of the enzyme in the human brain. nih.gov By inhibiting MAO-B, selegiline increases the levels of dopamine in the brain, providing symptomatic relief for Parkinson's disease. nih.gov

However, a notable drawback of selegiline is its metabolism to amphetamine and methamphetamine, which can lead to undesirable cardiovascular and central nervous system side effects. nih.gov This limitation spurred the search for new generations of MAO-B inhibitors that retain the therapeutic benefits of the propargylamine group without the amphetamine-like metabolites. N-2-Hexyl-N-methylpropargylamine emerged from this research as a leading example of a novel aliphatic propargylamine with high potency and selectivity for MAO-B, but with a chemical structure designed to avoid the formation of amphetamine derivatives. nih.govnih.gov

Historical Trajectories of Academic Research on N 2 Hexyl N Methylpropargylamine

The development of N-2-Hexyl-N-methylpropargylamine is rooted in a concerted effort to improve upon the existing MAO-B inhibitors. Research conducted in the late 1980s and early 1990s, notably by a group at the University of Saskatchewan including P.H. Yu, A.A. Boulton, and B.A. Davis, led to the discovery of a new series of aliphatic N-methylpropargylamines as potent and selective MAO-B inhibitors. nih.gov This research was a direct response to the need for MAO-B inhibitors that lacked the amphetamine-like metabolic profile of selegiline. nih.gov

A key publication in 1995 by Yu, Davis, and Boulton introduced this new class of compounds, highlighting their potential pharmacological advantages. nih.gov Their work demonstrated that these aliphatic propargylamines, including this compound (often referred to in the literature as 2-HxMP or R-2HMP for its R-enantiomer), were not only potent and selective irreversible inhibitors of MAO-B but also possessed neuroprotective properties. nih.gov

Subsequent research further elucidated the structure-activity relationships within this class of compounds. For instance, a 1993 study explored how modifications to the alkyl chain and the N-methyl and propargyl groups affected the inhibitory activity and selectivity for MAO-B. nih.gov These studies confirmed the importance of the propargylamine (B41283) moiety for activity and provided a rationale for the design of even more potent and selective inhibitors. The research on this compound and its analogues represented a significant step forward in the design of targeted therapies for neurodegenerative disorders.

Contemporary Significance in Neurochemistry and Drug Discovery Research

Methodological Approaches to this compound Synthesis

The construction of the this compound scaffold is typically achieved through sequential alkylation reactions, building upon a primary or secondary amine framework.

Multi-Step Alkylation Processes for Amine Scaffolds

A common and direct route to this compound involves a two-step alkylation process starting from a suitable amine precursor. One such method begins with propargylamine, which is first reacted with 2-hexyl bromide. nih.gov This reaction, typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), results in the formation of the secondary amine, N-(2-hexyl)propargylamine. This initial step introduces the hexyl group onto the nitrogen atom of the propargylamine backbone. nih.gov

The general scheme for this initial alkylation is as follows:

Starting Material: Propargylamine

Reagent: 2-Hexyl bromide

Conditions: Basic (e.g., K₂CO₃), in a suitable solvent (e.g., DMF)

Product: N-(2-hexyl)propargylamine

This secondary amine intermediate is then subjected to a second alkylation step to introduce the methyl group.

Targeted Methylation Reactions for Tertiary Amine Formation

Following the successful synthesis of the secondary amine scaffold, the final step in producing this compound is a targeted methylation reaction. This is typically achieved by treating the N-(2-hexyl)propargylamine intermediate with a methylating agent, such as methyl iodide. nih.gov To facilitate this reaction, a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide, is often employed. nih.gov This catalyst aids in the transfer of the reactants between the different phases of the reaction mixture, thereby promoting an efficient methylation process to yield the desired tertiary amine. nih.gov

The reaction can be summarized as:

Starting Material: N-(2-hexyl)propargylamine

Reagent: Methyl iodide

Catalyst: Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

Product: this compound

Enantioselective Synthesis and Stereoisomeric Investigations of this compound

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of methods to obtain the individual R-(-)- and S-(+)-enantiomers of this compound is a critical area of research.

Development of Chiral Synthetic Routes for R-(-)- and S-(+)-Enantiomers

While specific, documented chiral syntheses for this compound are not extensively reported, established methodologies for the asymmetric synthesis of propargylamines can be applied. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One prominent strategy involves the diastereoselective addition of an alkynyl nucleophile to a chiral imine or imine equivalent. nih.govrsc.org For instance, a chiral sulfinamide, such as Ellman's auxiliary, can be condensed with an aldehyde to form a chiral N-sulfinylimine. nih.gov Subsequent reaction with an alkynyl lithium reagent, like (trimethylsilyl)ethynyllithium, proceeds with high diastereoselectivity to afford an N-sulfinyl propargylamine. nih.gov The chiral auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched primary propargylamine, which can then be alkylated as described in section 2.1 to give the desired enantiomer of this compound.

Another powerful approach is the catalytic asymmetric three-component reaction of an aldehyde, an amine, and a terminal alkyne. acs.orgorganic-chemistry.org Copper(I) complexes with chiral ligands, such as those derived from pybox or quinap, have been shown to be effective catalysts for this transformation, yielding propargylamines with high enantiomeric excess. acs.orgorganic-chemistry.org By selecting the appropriate enantiomer of the chiral ligand, it is possible to direct the synthesis towards either the (R) or (S) product.

A generalized representation of a copper-catalyzed asymmetric three-component synthesis is shown in the table below.

| Component | Role | Example |

| Aldehyde | Electrophile | Hexanal |

| Amine | Nucleophile | Methylamine |

| Alkyne | Nucleophile | Propargyl bromide |

| Catalyst | Chiral Induction | Cu(I)-pybox complex |

Methodologies for Enantiomeric Resolution and Purity Assessment

In cases where a racemic mixture of this compound is synthesized, the separation of the enantiomers, a process known as chiral resolution, is necessary to isolate the individual stereoisomers.

A classical method for resolving amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.orgchemicalbook.com This involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomer of the amine can be recovered by treatment with a base.

Modern chromatographic techniques offer a powerful alternative for both analytical and preparative-scale enantiomeric separation. mdpi.comnih.govsigmaaldrich.comchiralpedia.comnih.govresearchgate.netresearchgate.netnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. mdpi.comsigmaaldrich.comresearchgate.netnih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

The enantiomeric purity of the separated isomers is typically assessed using chiral HPLC or by measuring the specific rotation with a polarimeter. acs.org

Radiochemical Synthesis of Labeled this compound Analogues for Research Applications

For in vivo studies, such as positron emission tomography (PET) imaging, and for mechanistic and metabolic investigations, this compound can be labeled with radioactive or stable isotopes. moravek.com

The introduction of a carbon-11 (B1219553) (¹¹C) atom is a common strategy for creating PET radiotracers. nih.govnih.govwikipedia.org Given the synthetic route described in section 2.1.2, a plausible approach for the synthesis of [¹¹C]this compound would involve the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate as the methylating agent in the final step. The precursor would be N-(2-hexyl)propargylamine. The short half-life of ¹¹C (20.4 minutes) necessitates a rapid and efficient synthesis and purification process.

For metabolic studies and to investigate kinetic isotope effects, deuterium (B1214612) (²H or D) labeling is often employed. nih.govnih.govacs.org Deuterated analogues of this compound could be synthesized using deuterated starting materials. For example, the use of deuterated methyl iodide (CD₃I) in the methylation step would introduce a trideuteromethyl group.

The table below outlines potential radiolabeling strategies for this compound.

| Isotope | Labeling Agent | Precursor | Application |

| ¹¹C | [¹¹C]Methyl iodide | N-(2-hexyl)propargylamine | PET Imaging |

| ²H (D) | Deuterated methyl iodide (CD₃I) | N-(2-hexyl)propargylamine | Metabolic Studies, KIE |

Strategies for Fluorine-18 Incorporation in Propargylamines

Fluorine-18 is a positron-emitting radionuclide with an ideal half-life (109.8 minutes) for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov The incorporation of ¹⁸F into propargylamine structures like this compound is sought for in vivo imaging and pharmacokinetic studies. The primary challenge lies in performing the radiolabeling under conditions that are rapid, efficient, and compatible with the molecule's structure. nih.gov

Two main strategies are employed for ¹⁸F-labeling:

Direct Nucleophilic Substitution: This approach involves the reaction of a precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate, or a halogen) with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. For a molecule like this compound, a precursor could be synthesized where a leaving group is placed on the hexyl chain. However, direct fluorination often requires high temperatures and basic conditions, which can be detrimental to complex molecules. nih.gov

Indirect Labeling via Prosthetic Groups: To overcome the harsh conditions of direct labeling, an indirect method using an ¹⁸F-labeled prosthetic group is often preferred, especially for complex biomolecules. nih.gov This involves a two-step process: first, a small, reactive molecule (the prosthetic group) is radiolabeled with ¹⁸F. Second, this ¹⁸F-labeled agent is conjugated to the target molecule under mild conditions. For example, an ¹⁸F-labeled acyl fluoride (B91410) or an activated ester like 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester could be coupled to an amine-functionalized analogue of this compound. nih.gov

Table 1: Comparison of Fluorine-18 Labeling Strategies for Propargylamines

| Strategy | Description | Advantages | Disadvantages |

| Direct Nucleophilic Substitution | A leaving group on the target molecule is directly displaced by [¹⁸F]fluoride. | Simpler, one-step radiosynthesis. | Often requires harsh conditions (high temperature, base) that may not be suitable for all molecules. |

| Indirect Labeling (Prosthetic Groups) | An ¹⁸F-labeled bifunctional agent is first synthesized and then conjugated to the target molecule. | Milder reaction conditions for the final conjugation step, preserving the integrity of the target molecule. nih.gov | Multi-step synthesis can be more complex and may result in lower overall radiochemical yield. |

Carbon-11 Labeling Techniques for Structural Variations

Carbon-11 is another short-lived positron emitter (t½ = 20.4 min) ideal for PET imaging. mdpi.com Its advantage is that it can be incorporated into organic molecules without altering their chemical structure or biological activity. mdpi.com For this compound, Carbon-11 labeling offers a direct way to study its in vivo behavior.

The most common and direct method for labeling this specific compound would be ¹¹C-Methylation . nih.gov

¹¹C-Methylation: This technique utilizes highly reactive ¹¹C-methylating agents, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.comnih.gov The synthesis would involve reacting the demethylated precursor, N-2-hexylpropargylamine, with the ¹¹C-methylating agent. This reaction is typically rapid and high-yielding, making it suitable for the short half-life of Carbon-11. nih.gov This is the most prevalent method for producing ¹¹C-labeled radiopharmaceuticals for clinical PET studies. nih.gov A recent example involves the synthesis of a novel PET tracer via ¹¹C-methylation, achieving a 23% decay-corrected radiochemical yield. nih.gov

For more complex structural variations, other ¹¹C-building blocks can be utilized, such as [¹¹C]carbon dioxide or [¹¹C]carbon monoxide, which allow for the creation of ¹¹C-labeled carbonyls and other functional groups. nih.gov

Table 2: Key Carbon-11 Labeling Agents and Their Application

| Labeling Agent | Precursor | Application for this compound Scaffold |

| [¹¹C]Methyl Iodide | [¹¹C]CO₂ or [¹¹C]CH₄ | Direct methylation of the precursor N-2-hexylpropargylamine to form the final ¹¹C-labeled product. mdpi.comnih.gov |

| [¹¹C]Methyl Triflate | [¹¹C]CO₂ or [¹¹C]CH₄ | A more reactive alternative to [¹¹C]methyl iodide for N-methylation. nih.gov |

| [¹¹C]Formaldehyde | [¹¹C]CH₃I | Can be used for N-methylation via reductive amination. |

| [¹¹C]Carbon Dioxide | Cyclotron Target | Can be used to create ¹¹C-labeled carboxylic acids or carbamates on modified analogues. nih.gov |

Derivatization Reactions for Structure-Activity Relationship (SAR) Exploration

The biological activity of this compound, particularly as a monoamine oxidase B (MAO-B) inhibitor, is highly dependent on its chemical structure. nih.gov Derivatization of different parts of the molecule is a key strategy to understand these structure-activity relationships (SAR) and to optimize potency and selectivity.

Functionalization of the Hexyl Aliphatic Chain

The hexyl chain plays a critical role in the molecule's interaction with its biological target, likely by influencing its lipophilicity and binding orientation. nih.gov SAR studies have shown that the potency of N-methylpropargylamine derivatives as MAO inhibitors is directly related to the length and branching of the alkyl chain. nih.gov

Chain Length and Branching: More potent MAO inhibitory activity is observed in molecules with a single methyl group substitution on the alpha carbon of the alkyl chain compared to those with no substitution or two methyl groups. nih.gov

Terminal Functionalization: Introducing polar functional groups to the terminal end of the alkyl chain has a profound impact on activity. The substitution of hydroxyl (-OH), carboxyl (-COOH), or carboethoxyl (-COOEt) groups at the terminal position of the alkyl chain has been shown to drastically reduce or abolish MAO inhibitory activity. nih.gov

Table 3: Effect of Hexyl Chain Modification on MAO Inhibitory Activity

| Modification Type | Example | Impact on Activity | Reference |

| Alpha-Carbon Substitution | Single methyl group (as in 2-hexyl) | Potent inhibition | nih.gov |

| Alpha-Carbon Substitution | Two methyl groups | Reduced inhibition | nih.gov |

| Terminal Functionalization | Addition of a hydroxyl group | Drastically reduced activity | nih.gov |

| Terminal Functionalization | Addition of a carboxyl group | Drastically reduced activity | nih.gov |

Chemical Modifications of the Propargyl Moiety

The propargyl group (—CH₂—C≡CH) is the pharmacophore responsible for the irreversible inhibition of MAO-B. Its modification almost invariably leads to a loss of inhibitory function, highlighting its essential role. nih.gov

Modification of the Alkyne: Altering the structure of the propargyl group, for instance, by extending the chain to a 3-butynyl group or replacing it with an allyl group (—CH₂—CH=CH₂), completely destroys the MAO inhibitory activity. nih.gov

Modern Synthetic Approaches: While early studies showed that modifications abolish activity, modern synthetic methods offer new ways to create diverse analogues. For example, Lewis acid/organocopper catalysis can achieve C-H activation to form propargylamines, and the resulting products can undergo further transformations like organocopper-catalyzed "Click" reactions. nih.gov Palladium-catalyzed annulation reactions using propargylamines as starting materials can build complex fused-ring systems, demonstrating the versatility of the propargyl group as a synthetic handle. acs.org

These findings underscore that the terminal alkyne of the propargyl group is mechanistically indispensable for its function as an MAO inhibitor.

Table 4: Impact of Propargyl Moiety Modification on MAO Inhibitory Activity

| Modification | Resulting Group | Impact on Activity | Reference |

| Alkene Isostere | Allyl group | Inhibitory activity destroyed | nih.gov |

| Alkyne Homologation | 3-Butynyl group | Inhibitory activity destroyed | nih.gov |

| Functional Group Substitution | N-cyanomethyl group | Inhibitory activity destroyed | nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

A modern approach in drug design involves creating hybrid molecules that combine two or more pharmacophoric scaffolds to achieve a multi-target profile or improved properties. The this compound structure serves as a "privileged scaffold" due to its potent and selective MAO-B inhibition. mdpi.com

This strategy is exemplified by the successful drug Rasagiline , which fuses a propargylamine moiety with an aminoindan scaffold to create a potent and selective irreversible MAO-B inhibitor for the treatment of Parkinson's disease. wikipedia.org

Following this principle, the this compound scaffold could be synthetically combined with other neuroactive fragments. The goal would be to design novel hybrid molecules that not only inhibit MAO-B but also possess other beneficial activities, such as antioxidant properties or the ability to target other pathways involved in neurodegeneration. mdpi.com

Table 5: Strategies for Hybrid Molecule Design

| Hybrid Concept | Potential Partner Scaffold | Desired Therapeutic Outcome |

| MAO-B Inhibition + Antioxidant | Naphthoquinone or Coumarin | Dual-action agent for neuroprotection, combating both enzymatic and oxidative stress. mdpi.com |

| MAO-B Inhibition + Cholinesterase Inhibition | Tacrine or Donepezil analogue | Multi-target therapy for Alzheimer's disease. |

| MAO-B Inhibition + Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) fragment | Agent targeting both monoamine metabolism and neuroinflammation. |

Molecular Modeling and Docking Simulations for Biological Target Interactionsnih.govnih.gov

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov These simulations are crucial for understanding the structural basis of a ligand's biological activity.

In silico studies are instrumental in elucidating how N-propargylamine derivatives, including this compound, interact with their primary biological targets, the monoamine oxidase (MAO) enzymes. nih.gov MAO exists in two isoforms, MAO-A and MAO-B, which have distinct substrate specificities and inhibitor sensitivities. Molecular docking simulations place the ligand into the three-dimensional structure of the enzyme's active site to predict the most stable binding pose.

For MAO-B, the active site is characterized by a hydrophobic "aromatic cage" formed by tyrosine residues (e.g., Tyr398 and Tyr435) and a crucial flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. Docking studies of propargylamine inhibitors consistently show the propargyl group positioned near the FAD cofactor, a necessary orientation for the irreversible inhibition mechanism. The N-2-hexyl group of the molecule typically occupies a hydrophobic pocket within the active site. The interactions of the ligand with the aromatic cage residues are critical for stabilizing the complex. semanticscholar.org

Simulations can provide insights into the selectivity between MAO-A and MAO-B. nih.gov The active site of MAO-A is shaped differently from that of MAO-B, allowing computational models to predict which isoform a specific ligand will bind to more favorably, thus guiding the design of isoform-selective inhibitors. nih.gov

Beyond predicting the binding pose, computational methods can quantify the energetics of the ligand-protein interaction, providing a calculated binding energy or docking score. scispace.comsabanciuniv.edu This score is an estimate of the binding affinity, with lower (more negative) values typically indicating a more stable complex. The total binding energy is a sum of various energetic contributions, including hydrophobic interactions, hydrogen bonds, and electrostatic forces. nih.gov

For this compound interacting with MAO-B, the primary stabilizing forces are hydrophobic interactions between the hexyl chain and non-polar amino acid residues in the binding pocket. semanticscholar.org The interaction between the ligand and the FAD cofactor also contributes significantly to the binding energetics. nih.gov Calorimetric measurements combined with molecular dynamics simulations can elucidate the enthalpy (related to bond formation and breaking) and entropy (related to changes in disorder) of binding. nih.gov For instance, the ordering of a flexible region of a protein upon ligand binding can have significant energetic consequences that can be explored computationally. nih.gov

Table 1: Representative Ligand-Protein Interaction Data from Docking Simulations This table contains illustrative data based on typical findings from molecular docking studies of inhibitors with the MAO-B enzyme.

| Parameter | Description | Illustrative Value | Key Interacting Residues (MAO-B) |

|---|---|---|---|

| Docking Score | Predicted binding energy, indicating the stability of the ligand-protein complex. | -8.5 to -12.9 kcal/mol | Tyr398, Tyr435, Phe343 |

| Hydrophobic Interactions | Interactions between the non-polar hexyl chain and non-polar amino acid residues. | Major Contributor | LEU171, ILE199 |

| π-π Interactions | Stacking interactions between aromatic rings of the ligand and enzyme. | Present | Tyr398, Tyr435 |

| Proximity to FAD | Distance of the reactive propargyl group to the N5 atom of the FAD cofactor. | < 4 Å | FAD Cofactor |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studiesnih.govresearchgate.net

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical structure and activity. nih.govmdpi.com

The length and conformation of the aliphatic chain (the n-hexyl group) in this compound are critical determinants of its biological activity. Computational analyses reveal that the chain's length influences how well the molecule fits into the hydrophobic binding pocket of its target enzyme. An interesting phenomenon known as the "odd-even effect" is observed in series of n-alkyl compounds. mdpi.com Molecules with an even number of carbon atoms in the alkyl chain, such as the hexyl group (n=6), tend to adopt a more planar, all-trans conformation. mdpi.comnih.gov This linear shape can lead to more optimal packing and stronger hydrophobic interactions within the binding site compared to odd-numbered chains, which often adopt a less-planar gauche conformation. nih.govresearchgate.net This difference in conformation and packing efficiency can directly impact binding affinity and, consequently, inhibitory potency.

Table 2: The Odd-Even Effect on Aliphatic Chain Conformation and Potential Biological Impact This table illustrates the general principle of how chain length affects molecular shape and potential enzyme interaction.

| Number of Carbons | Chain Type | Predominant Conformation | Potential Impact on Enzyme Binding |

|---|---|---|---|

| 4 (e.g., Butyl) | Even | All-trans (Planar) | Favorable hydrophobic interactions |

| 5 (e.g., Pentyl) | Odd | Partial Gauche (Non-planar) | Less optimal packing, potentially weaker interactions |

| 6 (e.g., Hexyl) | Even | All-trans (Planar) | Strong, favorable hydrophobic interactions |

| 7 (e.g., Heptyl) | Odd | Partial Gauche (Non-planar) | Less optimal packing, potentially weaker interactions |

The term "N-2-Hexyl" implies that the methylpropargylamine group is attached to the second carbon of the hexyl chain, creating a chiral center. This means that this compound can exist as two different stereoisomers (enantiomers): the (R)- and (S)-forms. Enzyme active sites are themselves chiral, composed of L-amino acids, and thus can differentiate between the enantiomers of a ligand.

This stereochemical difference is critical for molecular recognition and potency. nih.gov One enantiomer will typically fit into the active site more precisely than the other, leading to stronger binding interactions and higher biological activity. Computational docking can model both the (R)- and (S)-enantiomers separately to predict which one will have a more favorable binding energy and a better fit, thereby explaining and predicting differences in potency observed in experimental assays.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to predict the activity of compounds based on their structural properties. researchgate.netresearchgate.net The process involves calculating a set of numerical values known as "molecular descriptors" for a series of related compounds with known biological activities. nih.gov These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties. nih.gov

Using statistical methods, a mathematical model is built that correlates these descriptors with the observed biological activity (e.g., the IC₅₀ value for enzyme inhibition). nih.gov Once a reliable QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized molecules in the same chemical class. idrblab.org This predictive capability is highly valuable in drug discovery, as it allows chemists to prioritize the synthesis of compounds that are computationally predicted to be most potent, saving time and resources.

Table 3: Common Types of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Describe the basic composition of the molecule without regard to geometry. | Molecular weight, number of atoms, number of double bonds. |

| Topological | Describe the connectivity of atoms in the molecule. | Branching indices, connectivity indices. |

| Geometrical | Describe the 3D size and shape of the molecule. | Molecular surface area, molecular volume. |

| Electrostatic | Describe the charge distribution within the molecule. | Dipole moment, maximal and minimal net atomic charges. |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, hydration energy, polarizability. |

Quantum Chemical Investigations of Reaction Mechanisms and Electronic Properties

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular interactions and reactivity at the electronic level. For this compound, a potent monoamine oxidase-B (MAO-B) inhibitor, these computational methods provide profound insights into its mechanism of action and intrinsic electronic characteristics. By employing methodologies such as Density Functional Theory (DFT), researchers can model the behavior of this molecule with a high degree of accuracy, elucidating aspects that are often difficult to probe through experimental means alone.

Elucidation of Enzyme Inhibition Mechanisms via Quantum Chemistry

The inhibitory activity of propargylamine derivatives like this compound on MAO-B is known to be irreversible, involving the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme. Quantum chemical studies on analogous MAO inhibitors have been instrumental in detailing the mechanistic steps of this inhibition process.

Computational models, often combining quantum mechanics with molecular mechanics (QM/MM), are employed to simulate the inhibitor docked within the active site of the MAO-B enzyme. These models allow for a detailed examination of the reaction pathway. For propargylamine inhibitors, a widely accepted mechanism involves the initial oxidation of the inhibitor. Theoretical calculations on similar inhibitors suggest that the reaction is initiated by the abstraction of a hydrogen atom or a hydride ion from the propargylic group by the FAD cofactor. researchgate.net

The subsequent steps involve the formation of a reactive intermediate, such as an allene (B1206475) or a Michael acceptor, which then covalently binds to the N5 atom of the flavin cofactor. researchgate.net Density Functional Theory (DFT) calculations are crucial in determining the activation energies for these steps, providing a quantitative measure of the reaction's feasibility. nih.gov For instance, a lower calculated activation free energy (ΔG‡) for the initial hydrogen abstraction would indicate a more potent inhibitor.

Theoretical Characterization of Electronic Structure and Reactivity

The intrinsic electronic properties of this compound are key determinants of its reactivity and interaction with the MAO-B enzyme. Quantum chemical methods are used to calculate a variety of molecular descriptors that characterize its electronic structure.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For molecules like this compound, DFT calculations can predict these orbital energies and the resulting energy gap, offering a theoretical basis for its reactivity within the MAO-B active site.

Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom and the alkyne group, highlighting their potential roles in intermolecular interactions within the enzyme's active site.

Conceptual DFT Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's electronic behavior.

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

Table 1: Conceptual DFT Reactivity Descriptors

By calculating these descriptors for this compound, a theoretical assessment of its reactivity can be made. These computational insights, when combined with experimental data, provide a comprehensive understanding of the chemical properties of this potent MAO-B inhibitor.

Preclinical Investigations of N 2 Hexyl N Methylpropargylamine S Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition Profile in Preclinical Models

N-2-Hexyl-N-methylpropargylamine has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. nih.gov The nature of this inhibition, including its selectivity for MAO isoforms and the kinetics of the interaction, has been a central focus of in vitro and in vivo preclinical studies.

Selective Inhibition of MAO-B Isoform

Preclinical studies have consistently demonstrated that this compound is a selective inhibitor of the MAO-B isoform. nih.govnih.gov Both in vitro and in vivo experiments have confirmed this selectivity. nih.gov While it exhibits potent inhibition of MAO-B, it is considered slightly less selective than the benchmark MAO-B inhibitor, R(-)-deprenyl. The structural features of this compound, specifically the hexyl chain, are thought to contribute to its reduced off-target effects compared to non-selective MAO inhibitors. The potency of inhibition has been shown to be related to the carbon chain length of the alkyl group. nih.gov

Irreversible Inhibition Kinetics and Mechanism-Based Aspects

This compound is classified as an irreversible inhibitor of MAO-B. nih.govnih.gov The mechanism of inhibition is a key aspect of its action. Propargylamines, as a class of MAO inhibitors, act by forming a covalent bond with the flavin cofactor of the enzyme. researchgate.netmdpi.com This irreversible binding is a result of the enzyme's own catalytic activity on the inhibitor, a process known as mechanism-based inhibition. researchgate.net The propargylamine (B41283) is oxidized by MAO, leading to the formation of a reactive intermediate that then covalently modifies the enzyme, rendering it inactive. researchgate.netmdpi.com This covalent adduct formation with the flavin prosthetic group is a characteristic feature of irreversible propargylamine inhibitors. researchgate.net

Comparative Preclinical Enzymology with Other MAO Inhibitors

In comparative preclinical studies, this compound has been evaluated alongside other well-known MAO inhibitors. For instance, it is reported to be approximately fivefold more potent than l-deprenyl at inhibiting mouse brain MAO-B activity following oral administration. nih.gov Unlike l-deprenyl, which has an amphetamine-like moiety, alkyl propargylamines like this compound lack this structural feature. nih.gov In terms of selectivity, while highly selective for MAO-B, it is noted to be slightly less so than R(-)-deprenyl, which demonstrates over 100-fold selectivity for MAO-B over MAO-A. Pargyline, another MAO inhibitor, lacks the clear MAO-B selectivity seen with this compound.

Table 1: Comparative MAO-B Inhibition Data

| Compound | Potency vs. l-deprenyl (in vivo) | Selectivity for MAO-B |

| This compound | ~5-fold more potent nih.gov | High, but slightly less than R(-)-deprenyl |

| R(-)-deprenyl | Benchmark | >100-fold over MAO-A |

| Pargyline | - | Lacks clear MAO-B selectivity |

Neuroprotective and Neurorescue Efficacy in Experimental Models of Neurological Insult

Beyond its enzyme-inhibiting properties, this compound has demonstrated significant neuroprotective and neurorescue effects in various preclinical models of neurological damage. nih.govnih.gov These studies have utilized neurotoxins to induce specific neuronal degeneration, allowing for the assessment of the compound's protective capabilities.

Attenuation of Neurotoxin-Induced Neuronal Degeneration (e.g., DSP-4, MPTP, MK-801)

Preclinical research has shown that this compound can mitigate the damaging effects of several neurotoxins, including DSP-4, MPTP, and MK-801. nih.govnih.gov The neurotoxin DSP-4 selectively targets and damages noradrenergic neurons originating in the locus coeruleus. nih.govnih.gov Studies have shown that pretreatment with this compound can significantly spare these neurons from DSP-4-induced toxicity. nih.govscispace.com Similarly, it has shown potency in protecting against the damage induced by MPTP, a neurotoxin used to model Parkinson's disease. nih.govmdpi.com

A key finding from preclinical investigations is the pronounced neuroprotective effect of this compound on the noradrenergic system, particularly the neurons of the locus coeruleus. nih.gov The neurotoxin DSP-4 is known to cause a significant loss of noradrenergic neurons in the locus coeruleus. nih.gov In a rat model, DSP-4 administration led to a 34% loss of these neurons. nih.gov However, multiple injections of this compound resulted in the survival of approximately 88% of these neurons, demonstrating a substantial protective effect. nih.gov This neuroprotection is believed to be due to the prevention of retrograde degeneration of noradrenergic axons. nih.gov Morphological evidence from immunohistochemical studies confirms that this compound can indeed protect noradrenergic axons originating from the locus coeruleus against DSP-4 neurotoxicity. scispace.com For instance, a single pretreatment dose was shown to spare 84% of noradrenergic nerve fibers in the rat hippocampus from DSP-4-induced damage. scispace.com

Table 2: Neuroprotective Effect of this compound against DSP-4 Induced Neuronal Loss in the Locus Coeruleus

| Treatment Group | Percentage of Neuronal Survival |

| DSP-4 only | 66% nih.gov |

| This compound + DSP-4 | ~88% nih.gov |

| R(-)-deprenyl + DSP-4 | ~90% nih.gov |

Protection of Dopaminergic Neurons (Nigrostriatal Pathway)

This compound (also known as 2-HxMP) has demonstrated notable protective effects on dopaminergic neurons, which are the primary cells lost in Parkinson's disease. Preclinical studies have shown that this compound can shield these critical neurons from neurotoxins. For instance, research indicates that 2-HxMP protects mouse nigrostriatal dopamine (B1211576) neurons against the effects of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov This protection is crucial as the nigrostriatal pathway is essential for motor control, and its degradation leads to the hallmark symptoms of Parkinson's disease.

Furthermore, studies have highlighted the compound's ability to prevent the degeneration of noradrenergic neurons in the locus coeruleus, which are also affected in neurodegenerative conditions. nih.gov In animal models, pretreatment with 2-HxMP has been shown to preserve a significant percentage of noradrenergic axons in the hippocampus following exposure to the neurotoxin DSP-4. nih.gov Specifically, multiple injections of 2-HxMP resulted in the survival of approximately 88% of neurons in the locus coeruleus that would otherwise be lost due to DSP-4 induced damage. nih.gov This neuroprotective action is thought to stem from the prevention of retrograde degeneration of noradrenergic axons. nih.gov

Prevention of Apoptotic Neuronal Death in In Vitro Systems

The ability of this compound to prevent programmed cell death, or apoptosis, in neurons has been a key area of research. This anti-apoptotic effect is a cornerstone of its neuroprotective profile.

Modulation of Mitochondrial Integrity and Function

Mitochondria play a central role in the life and death of a cell, and their dysfunction is a key factor in apoptosis. Propargylamines, the class of compounds to which 2-HxMP belongs, have been shown to protect cells from apoptosis by preserving mitochondrial membrane potential. nih.gov This is significant because the collapse of this potential is an early step in the apoptotic cascade. nih.gov While direct studies on 2-HxMP's effect on mitochondrial integrity are part of a broader understanding of propargylamines, compounds like rasagiline, another propargylamine, have been shown to directly regulate apoptosis machinery in mitochondria and maintain mitochondrial biogenesis and dynamics. mdpi.com These findings suggest a likely mechanism for 2-HxMP's anti-apoptotic effects involves the stabilization of mitochondrial function. nih.govmdpi.com

Influence on Apoptotic Signaling Cascades (e.g., Caspases, p53)

Apoptosis is executed by a family of proteases called caspases, and its initiation can be influenced by tumor suppressor proteins like p53. nih.govnih.gov Research has shown that propargylamines can suppress the activation of caspases, such as caspase-3, and subsequent DNA fragmentation, which are hallmarks of apoptosis. nih.gov Specifically, in models of neurotoxin-induced apoptosis, the activation of caspase-3 is a key event that is antagonized by the presence of anti-apoptotic proteins like Bcl-2. nih.gov Propargylamines have been found to prevent this caspase activation. nih.gov

Furthermore, in certain contexts of neuronal injury, the apoptotic process is dependent on both p53 and caspase-3. nih.gov For example, kainic acid-induced apoptosis has been shown to be dependent on these two factors. nih.gov The ability of compounds like 2-HxMP to interfere with these signaling pathways is a critical aspect of their neuroprotective action. For instance, R(-)-2HxMP has been shown to be effective in preventing MK-801-induced apoptotic neuronal death. nih.gov

Neurorescue Effects in Ischemia-Reperfusion and Excitotoxicity Models (e.g., Kainic Acid)

Beyond protecting neurons from toxins, this compound has demonstrated "neurorescue" capabilities, meaning it can save neurons even after an initial insult. This has been observed in models of ischemia-reperfusion injury and excitotoxicity. nih.govnih.gov Ischemia-reperfusion injury, which occurs when blood flow is restored to tissue after a period of oxygen deprivation, can lead to significant cell death through apoptosis and necrosis. mdpi.comcsic.es

In excitotoxicity models, where neurons are damaged by overstimulation from excitatory amino acids like glutamate (B1630785), 2-HxMP has shown protective effects. nih.gov Specifically, it has been shown to rescue hippocampal neurons in rodents following damage induced by kainic acid, a potent glutamate receptor agonist. nih.govnih.gov The neurotoxic effects of kainic acid are modulated by the nigrostriatal dopaminergic pathway, highlighting the interconnectedness of these neuronal systems. nih.gov The ability of 2-HxMP to rescue neurons in these models suggests a therapeutic potential in conditions like stroke and epilepsy. nih.govnih.gov

Promotion of Axonal Regrowth and Neuroplasticity in Animal Models

A critical aspect of recovery from neuronal injury is the ability of axons to regrow and form new connections, a process known as neuroplasticity. This compound has shown promise in promoting these restorative processes. Studies have indicated that this compound can support the regrowth of both ascending and descending axons after injury. nih.gov

In animal models of nerve injury, such as facial nerve axotomy in young mice, aliphatic propargylamines have demonstrated the ability to rescue motorneurons. nih.gov This suggests a role in promoting the survival and regeneration of injured neurons. The mechanisms underlying this are complex and may involve the modulation of various cellular processes, including the expression of genes related to axonal growth. nih.gov For instance, the activation of cyclic AMP (cAMP) signaling pathways has been shown to promote axonal regeneration by upregulating the expression of growth-associated genes. nih.gov

Cardiovascular Protective Effects in Preclinical Settings

Anti-apoptotic Actions in Myocardial Cells

The potential for this compound to exert protective effects in the cardiovascular system has been noted, with a proposed mechanism involving the prevention of apoptosis in cardiac cells. This anti-apoptotic action is particularly relevant in the context of ischemic heart disease, where cardiomyocyte death is a key contributor to cardiac injury and subsequent heart failure. The ability to prevent programmed cell death in myocardial cells could represent a significant therapeutic strategy for protecting the heart.

Exploration of Additional Biological Targets and Pathways

The primary and most well-characterized biological target of this compound is monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters. Its potent and irreversible inhibition of MAO-B is a cornerstone of its pharmacological profile. nih.gov

Interestingly, research suggests that the neuroprotective and neurorescue effects of this compound and related aliphatic propargylamines may not be solely attributable to MAO-B inhibition. ontosight.ai This indicates the existence of additional biological targets and pathways through which these compounds exert their beneficial effects. The exploration of these alternative mechanisms is an active area of research and is crucial for a complete understanding of the therapeutic potential of this compound.

Non-MAO Enzyme Interactions

While the primary pharmacological activity of this compound is the inhibition of monoamine oxidase B (MAO-B), its interaction with other enzyme systems, particularly the cytochrome P450 (CYP) superfamily, is a critical aspect of its preclinical profile. The metabolism of propargylamine-containing compounds often involves this crucial family of enzymes responsible for the biotransformation of a vast array of xenobiotics.

Studies on structurally related propargylamine derivatives provide significant insights into the potential metabolic pathways of this compound. For instance, the metabolism of N-methyl,N-propargyl-2-phenylethylamine (MPPE), a compound also possessing a propargylamine moiety, has been investigated using human liver microsomes and cDNA-expressed CYP enzymes. nih.govnih.gov These studies have revealed that the catabolism of MPPE is mediated by specific CYP isozymes. nih.govnih.gov

The primary metabolic routes for MPPE involve depropargylation and demethylation, leading to the formation of N-methylphenylethylamine (N-methylPEA) and N-propargylphenylethylamine (N-propargylPEA). nih.govnih.gov In vitro experiments have identified that CYP2B6, CYP2C19, and CYP2D6 all play a role in the depropargylation of MPPE. nih.govnih.gov However, only CYP2B6 was found to also catalyze the demethylation of the parent compound. nih.govnih.gov Notably, CYP2C19 was identified as the most active enzyme in the generation of N-methylPEA. nih.govnih.gov

These findings suggest that this compound is likely also a substrate for various CYP enzymes, which would be responsible for its metabolic clearance and the formation of potential metabolites. The specific isozymes involved and the kinetics of these interactions for this compound itself have yet to be fully elucidated in published literature.

Table 1: Cytochrome P450 Enzymes Involved in the Metabolism of the Structurally Related Compound N-methyl,N-propargyl-2-phenylethylamine (MPPE)

| Enzyme | Metabolic Reaction |

|---|---|

| CYP2B6 | Depropargylation & Demethylation |

| CYP2C19 | Depropargylation (most active for N-methylPEA formation) |

| CYP2D6 | Depropargylation |

Data derived from studies on the metabolism of MPPE and may provide insights into the potential metabolism of this compound due to structural similarities. nih.govnih.gov

Receptor Binding Profiling

A comprehensive understanding of the pharmacological profile of a compound requires an assessment of its binding affinity to a wide range of receptors. This "receptor binding profiling" helps to identify not only the primary therapeutic target but also any potential off-target interactions that could lead to unforeseen biological effects.

Despite its well-documented activity as a MAO-B inhibitor, a detailed and comprehensive receptor binding profile for this compound is not extensively available in the public scientific literature. Standard preclinical investigations would typically involve screening the compound against a panel of common central nervous system (CNS) and peripheral receptors, such as dopaminergic, serotonergic, adrenergic, cholinergic, histaminergic, and opioid receptors, among others.

The structural characteristics of this compound, particularly the hexyl chain, are known to increase its lipophilicity. This property enhances its ability to cross the blood-brain barrier but may also influence its interaction with various lipophilic binding pockets in different receptors. Without specific binding assay data, the broader receptor interaction profile of this compound remains an area for future investigation. The potential for off-target effects, a common consideration for compounds with long aliphatic chains, is noted as a possibility that warrants further research.

Advanced Methodological Frameworks and Analytical Techniques in N 2 Hexyl N Methylpropargylamine Research

Chromatographic Methodologies for Analysis and Quality Control

Chromatographic techniques are fundamental in the analysis of N-2-Hexyl-N-methylpropargylamine, enabling the separation of the main compound from impurities and its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. Due to the compound's basic nature and lack of a strong chromophore, specific HPLC methods are required for effective analysis.

Research Findings: Reversed-phase HPLC is a common approach, but the polar and basic nature of tertiary amines like this compound can lead to poor retention and peak tailing on standard C18 columns. To overcome these challenges, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. A Primesep 200 column, for instance, offers both hydrophobic and cation-exchange interactions, providing good retention and improved peak shape for tertiary amines. sielc.com

For UV detection, especially when high sensitivity is needed, derivatization may be necessary. chromforum.orgsigmaaldrich.com Reagents that react with the tertiary amine or, more commonly, with any primary or secondary amine impurities, can be used. chromforum.orgnih.gov However, for purity analysis of the bulk material, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred as it does not require the analyte to have a chromophore.

A typical HPLC method for the purity assessment of this compound would involve a gradient elution on a mixed-mode column. The mobile phase would likely consist of an acetonitrile (B52724) and water mixture with a buffer like ammonium (B1175870) formate, which is compatible with mass spectrometry if an MS detector is used. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Mixed-Mode (e.g., Primesep 200, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound from its synthesis or degradation. thermofisher.com

Research Findings: The analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing and adsorption onto the column. vt.eduresearchgate.net The use of a column specifically designed for amine analysis, such as a wax column (e.g., Restek Stabilwax-DB) or a low-bleed "amine-specific" phase, is often necessary to achieve symmetrical peak shapes. waters.com

In the mass spectrometer, tertiary amines undergo characteristic fragmentation patterns. For this compound, a prominent fragment would be expected from alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized cation. Given the N-methyl group, a fragment ion with a mass-to-charge ratio (m/z) of 58, corresponding to [(CH₃)₂NCH₂]⁺ or a related iminium ion, is a likely and often dominant peak in the electron ionization (EI) mass spectrum of similar N,N-dialkylamines. chromforum.orgpressbooks.pub The molecular ion may be weak or absent in EI, making chemical ionization (CI) a useful alternative to confirm the molecular weight of the parent compound and its impurities. waters.com

Impurity profiling would involve a temperature-programmed GC run to separate impurities with different boiling points, followed by MS analysis to identify their structures based on their fragmentation patterns and comparison to spectral libraries. thermofisher.com

Table 2: Potential Impurities in this compound and Characteristic GC-MS Ions

| Potential Impurity | Potential Origin | Characteristic m/z Fragment(s) (EI) |

| N-methylpropargylamine | Incomplete alkylation | 55, 42, 39 |

| N-Hexylamine | Starting material | 101 (M+), 86, 72, 58, 44, 30 |

| Oxidation products | Degradation | Varies (e.g., M+16) |

| Dimerization products | Side reaction | Varies (e.g., ~2x Molecular Weight) |

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. agnopharma.com

Research Findings: Bioanalytical methods using LC-MS/MS typically involve a sample preparation step to remove proteins and other matrix components that can interfere with the analysis. youtube.com This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov

The chromatographic separation is often performed using a reversed-phase column with a fast gradient to ensure high throughput. acs.org The detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the protonated molecular ion ([M+H]⁺) of this compound, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This process provides a high degree of selectivity and reduces chemical noise. agnopharma.com

Method validation according to regulatory guidelines (e.g., ICH M10) is essential and includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects. youtube.commdpi.com The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy of quantification.

Table 3: Representative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value/Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (MRM) | Precursor Ion (Q1): [M+H]⁺ → Product Ion (Q3): [Fragment]⁺ |

| Lower Limit of Quant. | Typically in the low ng/mL to pg/mL range |

Spectroscopic and Advanced Structural Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for analyzing the three-dimensional structure of its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound by providing detailed information about the carbon and hydrogen atoms within the molecule.

Research Findings: ¹H NMR spectroscopy would confirm the presence of all proton environments. The hydrogens on the carbon adjacent to the nitrogen (the N-methyl and the N-CH₂- of the hexyl group) would appear deshielded, typically in the range of 2.3-3.0 ppm. libretexts.org The terminal alkyne proton (if present as an impurity, as the parent compound is internally substituted) would resonate around 1.7-3.1 ppm. libretexts.org The various methylene (B1212753) groups of the hexyl chain would appear as multiplets in the upfield region, and the terminal methyl group of the hexyl chain would be a triplet.

¹³C NMR spectroscopy would show distinct signals for each carbon atom. The carbons directly bonded to the nitrogen would be deshielded and appear around 30-50 ppm. The sp-hybridized carbons of the propargyl group would be found in the 70-90 ppm range. libretexts.org

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the hexyl, methyl, and propargyl groups and their attachment to the nitrogen atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~2.2 - 2.4 (s) | ~35 - 45 |

| N-CH₂-(CH₂)₄CH₃ | ~2.4 - 2.6 (t) | ~50 - 60 |

| -CH₂-CH₂-(CH₂)₃CH₃ | ~1.4 - 1.6 (m) | ~25 - 35 |

| -(CH₂)₂-(CH₂)₂-CH₂CH₃ | ~1.2 - 1.4 (m) | ~22 - 32 |

| -CH₃ (Hexyl) | ~0.8 - 1.0 (t) | ~14 |

| N-CH₂-C≡CH | ~3.2 - 3.4 (d) | ~40 - 50 |

| -C≡CH | - | ~80 - 90 |

| -C≡CH | ~2.0 - 2.2 (t) | ~70 - 80 |

Note: 's' denotes singlet, 't' denotes triplet, 'd' denotes doublet, 'm' denotes multiplet. Shifts are estimates and can vary based on solvent and other conditions.

While this compound is a liquid or low-melting solid at room temperature, its derivatives, such as salts (e.g., hydrochloride or tartrate) or co-crystals, can often be prepared in a crystalline form suitable for X-ray crystallography. This technique provides unambiguous proof of the molecular structure in the solid state, including stereochemistry and intermolecular interactions.

Research Findings: For a derivative of this compound, single-crystal X-ray diffraction would determine the precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. nih.gov It would also reveal the nature of intermolecular interactions, such as hydrogen bonding (e.g., between the protonated amine and a counter-ion) and van der Waals forces, which dictate the crystal packing. dntb.gov.ua

This information is critical for understanding the physicochemical properties of the solid form, such as solubility, stability, and hygroscopicity. In the context of drug development, identifying and characterizing different crystalline forms (polymorphs) is a regulatory requirement, as different polymorphs can have different biological activities. The analysis of a suitable crystalline derivative would provide the definitive three-dimensional structure of the this compound moiety. dntb.gov.uaresearchgate.net

In Vitro Experimental Paradigms for Mechanistic Elucidation

The investigation of this compound's mechanisms of action at the cellular and subcellular levels relies on a variety of sophisticated in vitro experimental models. These paradigms are crucial for dissecting the molecular pathways through which this compound exerts its effects, particularly concerning neuroprotection.

To understand the biological activities of this compound, researchers employ a range of cultured cell lines, encompassing both neuronal and non-neuronal origins. Neuronal cell lines are instrumental in studying the compound's effects on nerve cells, which are the primary targets in neurodegenerative diseases.

Commonly used neuronal cell lines in neurotoxicity and neuroprotection studies include:

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuron-like phenotype, often expressing dopaminergic markers. This makes it a valuable tool for investigating compounds potentially relevant to Parkinson's disease. nih.gov

HT-22: An immortalized mouse hippocampal cell line that is particularly sensitive to glutamate-induced toxicity. sigmaaldrich.com This characteristic makes it a widely used model for studying mechanisms of neuronal cell death and neuroprotection. sigmaaldrich.com

PC12: Derived from a rat adrenal pheochromocytoma, these cells can differentiate into neuron-like cells in the presence of nerve growth factor (NGF). They are used to study neuronal differentiation, and neurotoxicity. nih.gov

NSC-34: A hybrid cell line created by fusing mouse neuroblastoma cells with motor neuron-enriched embryonic mouse spinal cord cells. These cells exhibit many characteristics of motor neurons and are used in research related to motor neuron diseases. cedarlanelabs.com

In addition to neuronal cells, non-neuronal cell lines, such as glial cells (astrocytes, microglia), are also critical in neurodegeneration research. nih.gov Glial cells play a significant role in maintaining the health and function of the central nervous system, and their dysfunction is implicated in various neurological disorders. nih.gov While specific studies on this compound using non-neuronal cell lines are not extensively detailed in the provided search results, the general importance of these cells in neuroinflammation and neurodegeneration suggests their potential use in comprehensive in vitro evaluations.

Other human cell lines like HEK293 (Human Embryonic Kidney cells) and cancer cell lines such as SK-MEL-28 (human melanoma) have been used to assess the broader cytotoxic effects of related hexylamine (B90201) derivatives. core.ac.uk

Interactive Table: Examples of Cell Lines in Neuropharmacological Research

| Cell Line | Type | Origin | Key Characteristics & Research Applications |

| SH-SY5Y | Neuroblastoma | Human | Dopaminergic phenotype upon differentiation; used in Parkinson's disease and neurotoxicity studies. nih.gov |

| HT-22 | Hippocampal Neuronal | Mouse | Sensitive to glutamate-induced excitotoxicity; model for neuroprotection assays. sigmaaldrich.com |

| PC12 | Pheochromocytoma | Rat | Differentiates into neuron-like cells with NGF; used for studying neuronal differentiation and toxicity. nih.gov |

| NSC-34 | Motor Neuron-like Hybrid | Mouse | Expresses motor neuron properties; model for motor neuron diseases. cedarlanelabs.com |

| HEK293 | Embryonic Kidney | Human | General cell viability and cytotoxicity screening. core.ac.uk |

| SK-MEL-28 | Melanoma | Human | Cancer cell line used for cytotoxicity and anti-tumor studies. core.ac.uk |

Mitochondria are central to cellular energy production and are critically involved in the pathways of apoptosis, or programmed cell death. nih.govthermofisher.com Therefore, assessing the impact of this compound on mitochondrial function is a key aspect of elucidating its neuroprotective mechanisms. A crucial indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). nih.gov

One of the most common methods to measure ΔΨm is through the use of the cationic fluorescent dye, JC-1 . nih.govthermofisher.com In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. thermofisher.comnih.gov However, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. thermofisher.comnih.gov The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization, an early hallmark of apoptosis. nih.govresearchgate.net

The process of using JC-1 typically involves:

Staining the cells with the JC-1 dye.

Incubating the cells to allow the dye to accumulate in the mitochondria.

Analyzing the fluorescence using techniques such as fluorescence microscopy or flow cytometry. thermofisher.comnih.gov

A decrease in the red/green fluorescence ratio is indicative of a loss of mitochondrial membrane potential and a potential pro-apoptotic effect. Conversely, the maintenance of a high red/green ratio in the presence of a toxic insult would suggest a protective effect on the mitochondria.

To quantify the effects of this compound on cell survival and death, a variety of apoptosis and cell viability assays are employed. These assays measure different cellular events that occur during the processes of apoptosis and necrosis. thermofisher.comsigmaaldrich.com

Cell Viability Assays often measure the metabolic activity of a cell population. nih.govthermofisher.com A common example is the MTT assay . researchgate.net In this colorimetric assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of light. nih.gov

Apoptosis Assays are designed to detect the specific biochemical and morphological changes that characterize programmed cell death. sigmaaldrich.comnih.gov These can be categorized by the stage of apoptosis they detect:

Early Stage: Annexin V binding assays detect the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis. sigmaaldrich.comnih.gov

Mid-Stage: Caspase activity assays measure the activation of caspases, a family of proteases that are central executioners of apoptosis. thermofisher.comnih.gov

Late Stage: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays detect the fragmentation of DNA that occurs in the later stages of apoptosis. sigmaaldrich.comthermofisher.com

The choice of assay depends on the specific question being addressed. For example, to determine if a compound prevents cell death, a viability assay like the MTT assay would be appropriate. To understand if the protective mechanism involves the inhibition of the apoptotic cascade, assays for caspase activity or Annexin V binding would be more informative.

In Vivo Experimental Designs for Neuroprotection and Efficacy Assessment

To evaluate the neuroprotective efficacy of this compound in a whole organism, researchers utilize various in vivo experimental models, primarily in rodents. These models aim to mimic the pathological processes of human neurodegenerative diseases.

Rodent models are essential for preclinical testing of potential neuroprotective agents. These models often involve the administration of a neurotoxin to induce selective degeneration of specific neuronal populations, thereby replicating key features of diseases like Parkinson's or Alzheimer's. nih.govmdpi.com

A prominent model used in the study of this compound is the DSP-4-induced neurodegeneration model . nih.govnih.gov DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) is a neurotoxin that selectively targets and damages noradrenergic neurons originating from the locus coeruleus. nih.govnih.gov This model is valuable for studying compounds that may protect the noradrenergic system, which is also affected in several neurodegenerative conditions.

Other widely used toxin-based models in neurodegeneration research include:

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. researchgate.netnih.gov Aliphatic N-methylpropargylamines, a class to which this compound belongs, have shown protective effects in MPTP-induced toxicity. nih.gov

6-OHDA (6-hydroxydopamine) model: Similar to MPTP, 6-OHDA is a neurotoxin that targets catecholaminergic neurons, including dopaminergic and noradrenergic neurons. It is often used to create lesions in specific brain regions to model Parkinson's disease. nih.gov

Rotenone model: This pesticide inhibits complex I of the mitochondrial electron transport chain, leading to systemic mitochondrial dysfunction and oxidative stress, which are implicated in Parkinson's disease. nih.gov

Interactive Table: Rodent Models of Neurodegeneration

| Model | Neurotoxin | Primary Neuronal System Affected | Human Disease Modeled (Primary) |

| DSP-4 | N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine | Noradrenergic neurons from the locus coeruleus. nih.govnih.gov | Aspects of noradrenergic degeneration in various neurodegenerative diseases. |

| MPTP | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Dopaminergic neurons in the substantia nigra. researchgate.netnih.gov | Parkinson's Disease. researchgate.net |

| 6-OHDA | 6-hydroxydopamine | Catecholaminergic neurons (dopaminergic and noradrenergic). nih.gov | Parkinson's Disease. |

| Rotenone | Rotenone (pesticide) | Systemic mitochondrial function, affecting dopaminergic neurons. nih.gov | Parkinson's Disease. nih.gov |

Following in vivo experiments, detailed analysis of the neural tissue is crucial to assess the extent of neurodegeneration and the protective effects of the compound under investigation. Histochemical and immunochemical techniques are fundamental for this purpose.

Histochemical staining involves the use of dyes that bind to specific cellular components, allowing for the visualization of tissue morphology and the quantification of neuronal loss. A common histochemical method is Nissl staining , which uses dyes like cresyl violet to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons. This technique is valuable for assessing the number of surviving neurons in a specific brain region. For instance, in studies with DSP-4, Nissl staining has been used to quantify the loss of neurons in the locus coeruleus and to demonstrate the neuroprotective effects of compounds like this compound. nih.gov

Immunohistochemistry (IHC) is a more specific technique that utilizes antibodies to detect the presence and localization of specific proteins within the tissue. This allows for the identification and analysis of particular types of neurons or cellular markers of damage and protection. In the context of this compound research, IHC has been employed to visualize noradrenergic nerve fibers by using antibodies against dopamine-β-hydroxylase (DBH) , the enzyme that converts dopamine (B1211576) to norepinephrine. nih.gov This method has provided morphological evidence that this compound can spare noradrenergic axons from DSP-4-induced neurotoxicity in various brain regions, including the hippocampus, cerebral cortex, and cerebellum. nih.govscispace.com

These analytical techniques provide quantitative and qualitative data on the neuroprotective effects of this compound, offering tangible evidence of its efficacy in preserving neural structures in the face of neurotoxic insults.

Neurotransmitter Level Quantification in Brain Regions

To understand the neurochemical impact of this compound, a potent monoamine oxidase (MAO) inhibitor, researchers quantify neurotransmitter levels in specific brain regions. researchgate.netnih.gov A principal method for this is high-performance liquid chromatography with electrochemical detection (HPLC-ECD). researchgate.net This highly sensitive technique allows for the precise measurement of monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—and their primary metabolites.

In preclinical studies, brain tissue from animal models is carefully dissected to isolate areas critical to mood and motor control, like the hippocampus, striatum, and cerebral cortex. nih.gov These tissues are then homogenized, and the neurotransmitters are extracted. The resulting sample is injected into an HPLC system, which separates the chemical components. An electrochemical detector then quantifies each neurotransmitter and metabolite, providing detailed data on how this compound alters brain neurochemistry. For instance, as an MAO inhibitor, it is expected to increase the concentration of monoamine neurotransmitters and decrease their metabolites. numberanalytics.comnih.gov

Table 1: Representative Data on Neurotransmitter and Metabolite Levels in Rat Hippocampus This table is for illustrative purposes and does not represent actual study data.

| Analyte | Control Group (ng/mg tissue) | This compound Group (ng/mg tissue) | Percentage Change |

|---|---|---|---|

| Norepinephrine (NE) | 1.2 | 1.9 | +58% |

| Dopamine (DA) | 3.4 | 4.8 | +41% |

| Serotonin (5-HT) | 0.9 | 1.3 | +44% |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 0.8 | 0.5 | -37.5% |

| Homovanillic acid (HVA) | 0.6 | 0.4 | -33.3% |

| 5-Hydroxyindoleacetic acid (5-HIAA) | 0.7 | 0.4 | -42.9% |

Preclinical Neuroimaging Techniques (e.g., PET) for Target Engagement

Preclinical neuroimaging techniques are vital for confirming that a drug engages its intended target in the living brain. Positron Emission Tomography (PET) is a powerful tool for this purpose in the study of this compound. nih.gov It allows for the non-invasive visualization and quantification of target occupancy. nih.govnih.gov

To assess the engagement of MAO enzymes, a specific radiotracer—a molecule that binds to MAO and is labeled with a positron-emitting isotope—is administered to the animal subject. PET scans measure the signal from the radiotracer, indicating the density of available MAO enzymes in the brain. By comparing PET scans taken before and after the administration of this compound, researchers can quantify the degree to which the compound binds to and inhibits MAO. A significant reduction in the radiotracer's signal after treatment demonstrates successful target engagement. nih.gov This methodology is crucial for establishing the relationship between target binding and the compound's pharmacological effects. nih.gov

Rigorous Statistical Methodologies in Preclinical Data Interpretation

The credibility of findings in preclinical research hinges on the application of rigorous statistical methods in both the design of the experiment and the interpretation of its data. ovid.comnih.gov

Principles of Experimental Design (e.g., Randomization, Blinding)

To minimize bias and ensure the reliability of results, preclinical studies of this compound must adhere to fundamental principles of experimental design. youtube.comresearchgate.net

Randomization: This involves assigning animal subjects to treatment groups (e.g., this compound group vs. placebo/control group) by chance. researchgate.net Randomization helps to ensure that any inherent variability among the subjects is distributed evenly, preventing systematic differences between groups that could confound the results. nih.gov